CDK12-IN-E9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDK12-IN-E9 is a covalent inhibitor of CDK12 . It has been shown to overcome resistance to the THZ series of covalent transcriptional CDK inhibitors . It is also a potent and selective covalent CDK12 inhibitor and a non-covalent CDK9 inhibitor, while avoiding ABC transporter-mediated efflux .
Molecular Structure Analysis
This compound is part of the CDK family of proteins (CDK) and is critical for cancer development . It has a pleiotropic effect on the maintenance of genome stability . The kinase domain contains a C-terminal kinase extension typical for CTD kinases involved in the regulation of transcription elongation .Chemical Reactions Analysis
This compound is a potent and selective covalent CDK12 inhibitor and a non-covalent CDK9 inhibitor . It has been shown to have potent antiproliferative activity in THZ1 R NB and lung cancer cells . It leads to a dose-dependent decrease in phosphorylated and total RNAPII in THZ1 r NB and lung cancer models .Physical And Chemical Properties Analysis
The molecular weight of this compound is 434.53 . The chemical formula is C24H30N6O2 .Aplicaciones Científicas De Investigación
Overcoming Resistance in Cancer Treatment
- CDK12-IN-E9, developed as a response to resistance against covalent inhibitors of CDKs like THZ1, specifically targets CDK12 in cancer cells. It overcomes resistance by avoiding efflux through multidrug transporters, making it an effective strategy in treating neuroblastoma and lung cancer (Gao et al., 2017).
Role in Breast Cancer Progression
- CDK12 promotes breast cancer progression and stemness by activating the c-myc/β-catenin signaling pathway. This suggests that targeting CDK12 could potentially be a therapeutic approach for breast cancer treatment (Peng et al., 2019).
Regulation of mRNA Splicing and Tumor Invasion
- In breast cancer, CDK12 regulates alternative last exon mRNA splicing and promotes cell invasion, indicating its potential role in tumor aggressiveness and as a therapeutic target (Tien et al., 2017).
Influence on RNA Processing and Gene Expression
- CDK12 and its paralog CDK13 are involved in RNA processing and gene expression. Their depletion affects the expression of DNA damage response and snoRNA genes, suggesting their importance in genomic stability (Liang et al., 2015).
Emerging Therapeutic Target for Cancer
- CDK12 is recognized as an emerging therapeutic target in various cancers. It is implicated in DNA damage response, mRNA splicing, and genomic stability. Inhibiting CDK12 can be a strategy for tumor growth inhibition (Lui et al., 2018).
Role in Tumorigenesis and Trastuzumab Resistance
- CDK12 drives tumor initiation and trastuzumab resistance in breast cancer, particularly in HER2+ tumors. It regulates cancer stem cells and signaling pathways, suggesting its role in oncogenesis and as a treatment target (Choi et al., 2019).
Potential for Drug Discovery
- Understanding CDK12's role in cancer development opens avenues for novel drug discovery aimed at cancer prevention and treatment (Liu et al., 2020).
Impact on Genomic Stability
- CDK12 is essential for embryonic development and maintaining genomic stability. Its depletion leads to increased DNA damage and reduced expression of DNA repair genes, highlighting its critical role in genome maintenance (Juan et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Given their biological functions, important roles among various cancers, and the therapeutic effects for cancer cells by targeting CDK12, CDK12 may become a novel potential biomarker and target for human cancer diagnosis and therapy in the future . Future experiments coupling short and CDK12-specific inhibition with mass spectrometric analyses of the CTD phosphorylation will likely provide more definitive answers to the conundrum of which residues and repeats in the CTD are modified by CDK12 in human cells .
Propiedades
2020052-55-3 | |
Fórmula molecular |
C24H30N6O2 |
Peso molecular |
434.54 |
Nombre IUPAC |
(S)-N-(3-((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acrylamide |
InChI |
InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1 |
Clave InChI |
CDCHESFKYUNJPV-FQEVSTJZSA-N |
SMILES |
C=CC(NC1=CC=CC(NC2=CC(N3[C@H](CCO)CCCC3)=NC4=C(CC)C=NN24)=C1)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CDK12-IN-E9; CDK12INE9; CDK12 IN E9; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.